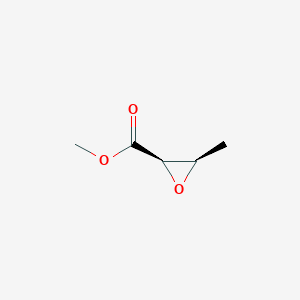
beta-D-Ribofuranos-1,2,3,5-tetraacetat
Übersicht
Beschreibung
Beta-D-Ribofuranose 1,2,3,5-tetraacetate is a chemical compound with the molecular formula C13H18O9 . It is a white to almost white crystalline powder . This compound is used as a biochemical reagent and can be used as a biological material or organic compound for life science related research .
Synthesis Analysis
The synthesis of beta-D-Ribofuranose 1,2,3,5-tetraacetate involves the use of inosine and methanol, along with acetanilide and aluminum trichloride. The reaction is heated to 60°C for 2 hours, and the organic solvent is distilled off under reduced pressure to obtain tetraacetyl ribose .Molecular Structure Analysis
The molecular weight of beta-D-Ribofuranose 1,2,3,5-tetraacetate is 318.28 g/mol . The IUPAC name for this compound is [(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate . The InChI string and the SMILES string provide a textual representation of the compound’s molecular structure .Chemical Reactions Analysis
Beta-D-Ribofuranose 1,2,3,5-tetraacetate is used in the synthesis of 3-(β-D-ribofuranosyl)-2,3-dihydro-6H-1,3-oxazine-2,6-dione, a new pyrimidine nucleoside analog related to uridine .Physical And Chemical Properties Analysis
Beta-D-Ribofuranose 1,2,3,5-tetraacetate is a white to almost white crystalline powder . It has a molecular weight of 318.28 g/mol . The compound’s optical activity is [α]26/D -11.4°, c = 10 in chloroform .Wissenschaftliche Forschungsanwendungen
Nucleotid-Synthese
Tetra-O-Acetyl-beta-D-Ribofuranose: ist ein wichtiges Ausgangsmaterial für die Synthese von Nucleosiden . Nucleotide sind die Struktureinheiten von Nukleinsäuren wie DNA und RNA, die für die Speicherung und Übertragung genetischer Informationen unerlässlich sind. Die Acetylgruppen der Verbindung schützen die Ribose während der chemischen Reaktionen und ermöglichen die präzise Anlagerung von Stickstoffbasen zur Synthese verschiedener Nucleotide.
Produktion von antiviralen Medikamenten
Diese Verbindung ist ein wichtiges Zwischenprodukt in der pharmazeutischen Industrie zur Herstellung von antiviralen Medikamenten . Es wird zur Synthese von Breitband-Antiviralen wie Ribavirin verwendet. Ribavirin ist ein Medikament, das zur Behandlung einer Reihe von Virusinfektionen eingesetzt wird, darunter Hepatitis C und das Respiratorische Syncytial-Virus.
Vitamin-B3-Derivate
Forschungen haben gezeigt, dass beta-D-Ribofuranos-1,2,3,5-tetraacetat zur Synthese von Vitamin-B3-Derivaten verwendet werden kann . Diese Derivate, wie z. B. Nicotinamid-Ribosid, spielen eine Rolle bei der Steigerung der NAD+-Konzentrationen in Zellen, was für den Energiestoffwechsel von entscheidender Bedeutung ist und mit schützenden Wirkungen gegen verschiedene pathologische Zustände in Verbindung gebracht wurde.
Glykosylierungsreaktionen
In der synthetischen organischen Chemie wird diese Verbindung in Glykosylierungsreaktionen verwendet . Glykosylierung ist der Prozess, bei dem ein Zuckeranteil an ein anderes Molekül gebunden wird, was ein kritischer Schritt bei der Synthese von komplexen Kohlenhydraten und Glykokonjugaten ist, die in verschiedenen biologischen Studien verwendet werden.
Enzymatische Forschung
Die Verbindung dient als Substrat in enzymatischen Studien, um die Mechanismen von Enzymen zu verstehen, die mit Zuckern interagieren . Durch die Untersuchung, wie Enzyme diese Verbindung verarbeiten, können Forscher Einblicke in den Stoffwechsel von Zuckern und die Synthese wichtiger Biomoleküle gewinnen.
Materialwissenschaft
In der Materialwissenschaft kann Tetra-O-Acetyl-beta-D-Ribofuranose zur Entwicklung neuer Materialien mit möglichen Anwendungen in Biotechnologie und Nanotechnologie verwendet werden . Seine Zuckerstruktur könnte der Schlüssel zur Herstellung von biokompatiblen Materialien sein, die natürliche biologische Systeme nachahmen.
Organische Synthese
Es wird auch als Baustein in der organischen Synthese verwendet, um eine Vielzahl von organischen Verbindungen zu erzeugen . Seine geschützte Zuckerform ermöglicht selektive Reaktionen an bestimmten Stellen, was vorteilhaft für die Konstruktion komplexer organischer Moleküle ist.
Biochemisches Reagenz
Als biochemisches Reagenz wird This compound in der Life-Science-Forschung als biologisches Material oder organische Verbindung verwendet . Es ist an der Vorbereitung von Proben und der Entwicklung von Assays beteiligt, die für die biochemische Forschung von grundlegender Bedeutung sind.
Wirkmechanismus
Target of Action
Beta-D-Ribofuranose 1,2,3,5-tetraacetate, also known as Tetra-O-acetyl-beta-D-ribofuranose, is a biochemical reagent . It is primarily used as a starting material for nucleoside synthesis . Nucleosides are key components of many biological molecules, including RNA and DNA, and play crucial roles in numerous biological processes.
Mode of Action
The compound interacts with its targets through a process known as acetylation. This process involves the transfer of an acetyl group from the compound to the nucleoside molecule. The acetylation of nucleosides can influence their chemical properties and biological activities, potentially leading to changes in their function .
Result of Action
Beta-D-Ribofuranose 1,2,3,5-tetraacetate is a precursor in the synthesis of nucleosides with antiproliferative activity against cancer cells . This suggests that the compound could potentially influence cellular processes related to cell proliferation and growth.
Action Environment
The action, efficacy, and stability of Beta-D-Ribofuranose 1,2,3,5-tetraacetate can be influenced by various environmental factors. For instance, it is known to be relatively stable under room temperature conditions . It should be stored under inert gas and away from moisture to prevent degradation .
Safety and Hazards
When handling beta-D-Ribofuranose 1,2,3,5-tetraacetate, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised. It is also important to ensure adequate ventilation and remove all sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3R,4R,5S)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHAHWGVLXCCI-FDYHWXHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057632 | |
| Record name | 1,2,3,5-Tetraacetyl-.-d-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13035-61-5 | |
| Record name | β-D-Ribofuranose, 1,2,3,5-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13035-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetraacetyl-beta-D-ribofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013035615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,5-Tetraacetyl-.-d-ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9057632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5-tetraacetyl-beta-D-ribofuranose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.620 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose and what is its primary use in scientific research?
A1: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose, often abbreviated as TAR, is a peracetylated derivative of the sugar ribose. It serves as a crucial building block in the synthesis of nucleosides, the fundamental components of DNA and RNA. TAR acts as a synthetic precursor to the ribose sugar found in these molecules. []
Q2: How is 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose employed in the synthesis of nucleosides?
A2: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is reacted with various heterocyclic bases (like purines or pyrimidines) under specific conditions, leading to the formation of a nucleoside analog. This process, often catalyzed by Lewis acids like stannic chloride or trimethylsilyl triflate, results in the formation of a glycosidic bond between the sugar and the base. [, ]
Q3: Can you provide an example of a specific nucleoside synthesized using 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose and its potential biological activity?
A3: Researchers successfully synthesized 1-deazaadenosine, a nucleoside analog, by using 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose as a starting material. [] 1-deazaadenosine demonstrated promising in vitro antitumor activity against several cancer cell lines, including HeLa, KB, P388, and L1210 leukemia cells. []
Q4: Beyond nucleoside synthesis, how else is 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose used in research?
A4: 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is employed as a model compound to study how the sugar moiety within DNA responds to low-energy electrons. This is particularly relevant in understanding DNA damage induced by ionizing radiation. []
Q5: How does 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose interact with low-energy electrons, and what are the implications for DNA damage?
A5: Studies utilizing mass spectrometry revealed that 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose exhibits intense resonances upon interaction with low-energy electrons, particularly near 0 eV and between 1.6-1.8 eV. [] These resonances, attributed to the capture of electrons by the molecule, can trigger the breakdown of the molecule, leading to fragmentation. This fragmentation, characterized by single bond ruptures and complex rearrangements, provides insights into the potential mechanisms of DNA single-strand breaks induced by low-energy electrons. []
Q6: Does the presence of acetyl groups in 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose influence its interaction with electrons?
A6: Yes, the acetyl groups in 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose play a significant role in its electron capturing ability. The strong resonances observed in the 1.6-1.8 eV range are attributed to shape resonances where the extra electron localizes on the acetyl groups positioned outside the ribose ring. [] This highlights the influence of substituents on electron attachment and subsequent fragmentation patterns.
Q7: What analytical techniques are commonly employed to study the reactions and products formed when using 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose in synthesis or electron attachment studies?
A7: Mass spectrometry is a key technique used to analyze the fragment ions produced when 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose interacts with low-energy electrons. [] This method helps identify the specific bonds broken and the types of fragmentation pathways favored during the process. In the context of nucleoside synthesis, techniques like nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are commonly used to characterize and purify the synthesized nucleoside products. [, ]
Q8: Are there any known alternatives or substitutes for 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose in nucleoside synthesis?
A8: While 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is a widely used precursor for ribose in nucleoside synthesis, alternative strategies utilize other protected ribose derivatives. These alternatives may offer advantages in terms of reaction conditions, regioselectivity, or ease of deprotection. Researchers continually explore and develop new synthetic approaches to optimize nucleoside synthesis. []
Q9: What are the future directions for research involving 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose?
A9: Future research involving 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose is likely to focus on:
- Developing new nucleoside analogs with enhanced pharmacological properties: This includes improving their potency, selectivity, and bioavailability while minimizing toxicity. [, ]
- Further elucidating the mechanisms of DNA damage induced by low-energy electrons: This includes studying the effects of different electron energies and the influence of the molecular environment on DNA strand breaks. []
- Exploring the use of 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose in the synthesis of novel biomaterials and drug delivery systems: This could involve exploiting its biocompatibility and potential for targeted delivery. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




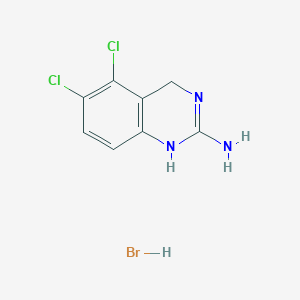
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
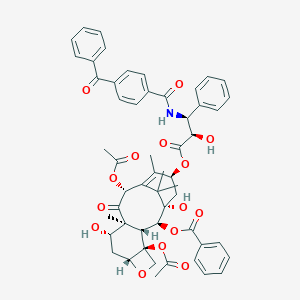
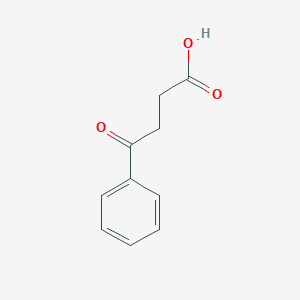
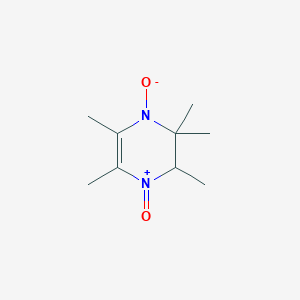
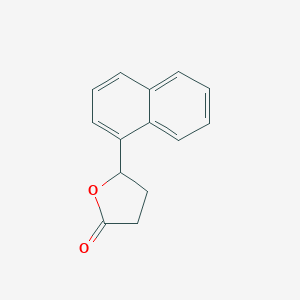


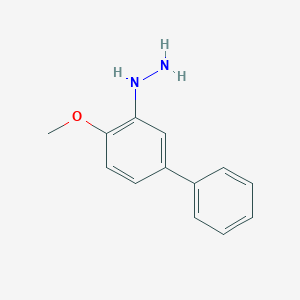


![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)
